molecular formula C6H2Br2ClF B1500140 1,4-Dibromo-2-chloro-3-fluorobenzene CAS No. 1000573-09-0

1,4-Dibromo-2-chloro-3-fluorobenzene

Cat. No.: B1500140
CAS No.: 1000573-09-0
M. Wt: 288.34 g/mol
InChI Key: PJTWVACAFWJFAG-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-3-fluorobenzene (CAS: 1000573-09-0, MDL: MFCD09878168) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂ClF. It is characterized by three distinct halogen substituents: bromine at positions 1 and 4, chlorine at position 2, and fluorine at position 2. This substitution pattern confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For example, the compound can be prepared by the bromination of 2-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions typically involve maintaining a controlled temperature and using an inert solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways are primarily related to its role as a precursor in the formation of more complex molecules .

Comparison with Similar Compounds

Key Properties:

  • Purity : 95% (typical commercial grade) .
  • Hazard Classification :
    • H315 : Causes skin irritation.
    • H319 : Causes serious eye irritation.
    • H430 : Fatal if inhaled .
  • Storage : 2–8°C under inert conditions to prevent decomposition .

Comparison with Structurally Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

Molecular Formula : C₆H₂Br₂F₂
Key Differences :

  • Substituents : Two fluorine atoms at positions 2 and 3 instead of chlorine and fluorine.
  • Applications : Primarily used in pharmaceutical intermediates and agrochemical synthesis due to its enhanced stability under acidic conditions .
  • Safety Profile: No explicit mention of H430 (inhalation hazard) in its safety data sheet (SDS), but shares H315 and H319 warnings .
  • Storage : Similar to the target compound (2–8°C), but with a higher emphasis on handling in certified facilities .

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene (CAS: 1221272-89-4)

Molecular Formula : C₇H₃ClF₄
Key Differences :

  • Substituents : Contains a difluoromethyl group (-CF₂H) at position 3, with chlorine at position 2 and fluorine at positions 1 and 3.
  • Reactivity : The difluoromethyl group enhances electrophilic substitution reactivity, making it suitable for synthesizing fluorinated polymers .
  • Safety Data: Limited toxicity information available, but likely shares H315 and H319 due to structural similarities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dibromo-2-chloro-3-fluorobenzene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves halogenation of fluorobenzene derivatives. A stepwise approach is advised:

Electrophilic Substitution : Introduce bromine at positions 1 and 4 using FeBr₃ catalysis under controlled temperature (0–5°C).

Chlorination : Use Cl₂ gas with AlCl₃ as a Lewis acid, targeting position 3. Monitor reaction progress via GC-MS to avoid over-chlorination.

Fluorination : Employ HF or KF in polar aprotic solvents (e.g., DMF) at 80–100°C for position 4.
Purity Validation :

  • Column Chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
  • HPLC (C18 column, acetonitrile/water) for final purity >97% (GC) .

Q. How should researchers characterize the structure and stability of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR with deuterated chloroform to confirm substitution patterns. Fluorine coupling (¹⁹F NMR) resolves positional ambiguities.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (M⁺ = 292.28 g/mol).
  • X-ray Crystallography : For absolute conformation, use SHELX programs (e.g., SHELXL for refinement) to resolve halogen-halogen interactions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (N₂ or Ar) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • GHS Compliance : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use fume hoods and PPE (gloves, goggles) .
  • Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent hydrolysis.
  • Storage : Store in amber vials at –20°C under inert gas (Ar) to prevent bromine displacement .

Advanced Research Questions

Q. How does the electronic environment of substituents influence regioselectivity in further functionalization?

Methodological Answer:

  • Directing Effects : Bromine (strongly deactivating, meta-directing) and chlorine (moderately deactivating, ortho/para-directing) compete. Fluorine (weakly deactivating, ortho/para-directing) alters electron density at position 3.
  • Computational Modeling : Use DFT (Density Functional Theory) to map electrostatic potential surfaces. Software like Gaussian09 predicts reactive sites for cross-coupling (e.g., Suzuki-Miyaura at position 4) .

Q. What challenges arise in crystallographic analysis of halogenated aromatics, and how are they resolved?

Methodological Answer:

  • Disorder Issues : Heavy atoms (Br, Cl) cause electron density overlap. Mitigate by collecting high-resolution data (λ = 0.7107 Å, Mo-Kα radiation) and refining with SHELXL’s PART instructions .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for Br/Cl atoms reduce R-factor discrepancies.
  • Twinned Crystals : Use PLATON’s TWINABS for integration if multiple lattices are present .

Q. How can researchers reconcile contradictory data in toxicity studies of halogenated benzenes?

Methodological Answer:

  • In Vitro Assays : Compare cytotoxicity (e.g., MTT assay on HepG2 cells) with structurally similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene derivatives) .
  • QSAR Models : Apply quantitative structure-activity relationships to predict LD₅₀ values, prioritizing substituent electronegativity and lipophilicity .
  • Controlled Exposure Studies : Use zebrafish embryos (Danio rerio) to assess developmental toxicity, ensuring exposure concentrations align with environmental relevance .

Q. What strategies optimize synthetic yield in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Buchwald-Hartwig amination. Lower catalyst loading (1 mol%) reduces bromine displacement side reactions.
  • Solvent Effects : Use toluene for Suzuki couplings (higher polarity than THF) to stabilize boronic acid intermediates .
  • Microwave Assistance : Shorten reaction times (30 min vs. 12 hrs) at 120°C to minimize decomposition .

Q. How can conflicting regioselectivity findings in electrophilic substitution be addressed methodologically?

Methodological Answer:

  • Competitive Experiments : React equimolar mixtures of this compound and its analogs (e.g., 1-bromo-2,6-difluorobenzene) under identical conditions. Analyze product ratios via GC-MS .
  • Isotopic Labeling : Use deuterated substrates (e.g., 1-bromo-2,5-difluorobenzene-d₃) to track kinetic vs. thermodynamic control .

Q. What analytical techniques best identify degradation products during long-term storage?

Methodological Answer:

  • GC-MS with Headspace Sampling : Detect volatile degradation byproducts (e.g., HBr, HF) after accelerated aging (40°C/75% RH for 28 days) .
  • Raman Spectroscopy : Monitor C-Br bond weakening (peak shifts near 250 cm⁻¹) non-destructively .

Q. How can this compound serve as a precursor for supramolecular chemistry applications?

Methodological Answer:

  • Halogen Bonding : Exploit Br···N interactions to construct coordination polymers. Combine with pyridine derivatives (e.g., 4,4′-bipyridine) in MeCN/EtOH mixtures .
  • Cocrystal Engineering : Screen with hydrogen-bond donors (e.g., carboxylic acids) using SHELXD for structure solution .

Properties

IUPAC Name

1,4-dibromo-2-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTWVACAFWJFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661537
Record name 1,4-Dibromo-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-09-0
Record name 1,4-Dibromo-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dibromo-2-chloro-3-fluorobenzene
1,4-Dibromo-2-chloro-3-fluorobenzene
1,4-Dibromo-2-chloro-3-fluorobenzene
1,4-Dibromo-2-chloro-3-fluorobenzene
1,4-Dibromo-2-chloro-3-fluorobenzene
1,4-Dibromo-2-chloro-3-fluorobenzene

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